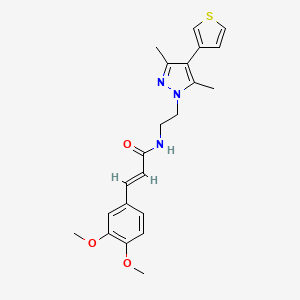
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Researchers have focused on the synthesis and crystal structure determination of related compounds, highlighting methods that could potentially apply to the synthesis of "(E)-3-(3,4-dimethoxyphenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide". The synthesis involves reactions that yield compounds with similar structures, and their crystalline forms are analyzed using X-ray diffraction studies to elucidate their molecular and crystal structures, offering insights into their chemical properties and potential applications (Prabhuswamy et al., 2016).
Chemical Behavior and Reactions
- Studies on the chemical behavior of related compounds demonstrate the versatility of these molecules in synthesizing various pyrazole derivatives. This research provides foundational knowledge for understanding the reactivity of "this compound" and exploring its potential applications in creating novel chemical entities (Hassaneen & Shawali, 2013).
Applications in Molecular Engineering and Solar Cell Design
- Research into organic sensitizers for solar cell applications has revealed the potential of using compounds with structures similar to "this compound" in engineering molecules that offer high incident photon to current conversion efficiency. These findings indicate the promise of such compounds in enhancing the performance of solar cells, highlighting their significance in renewable energy technologies (Kim et al., 2006).
Polymerization and Copolymer Applications
- The compound's structural motifs are relevant in the synthesis of polymers and copolymers, with research demonstrating the RAFT synthesis of acrylic copolymers containing functional groups that could be related to those in "this compound". Such studies pave the way for developing well-defined polymers for bioconjugation and other applications, suggesting a wide range of potential uses for these chemical structures in materials science and bioengineering (Rossi et al., 2008).
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-15-22(18-9-12-29-14-18)16(2)25(24-15)11-10-23-21(26)8-6-17-5-7-19(27-3)20(13-17)28-4/h5-9,12-14H,10-11H2,1-4H3,(H,23,26)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHQMSHAAYJFPA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2867460.png)
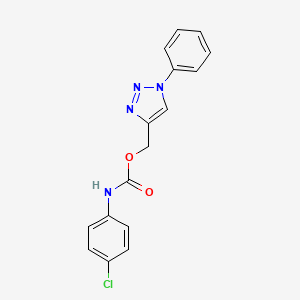

![4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol](/img/structure/B2867468.png)
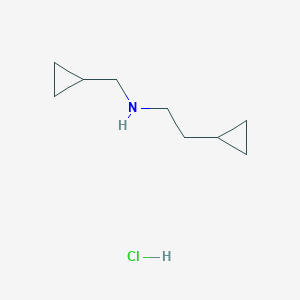
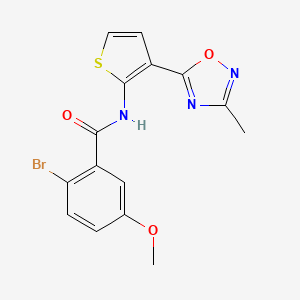

![Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2867475.png)
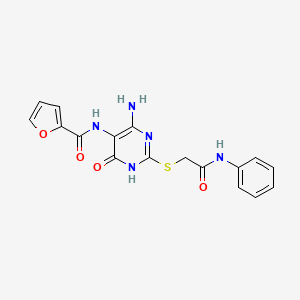
![N-isobutyl-2-(3-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867477.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867478.png)
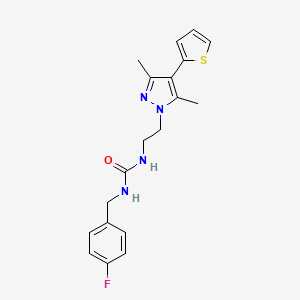
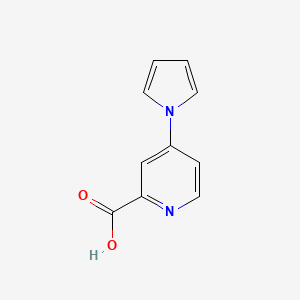
![2-[(Quinazolin-4-yl)amino]acetamide](/img/structure/B2867483.png)
